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Compound of Interest

1-Acetylpiperidine-4-carboxylic
Compound Name: d
aci

Cat. No.: B014908

Introduction: The Strategic Value of the Piperidine
Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold
due to its frequent appearance in a vast array of natural products and clinically successful
drugs.[1][2] Its six-membered saturated heterocyclic structure provides a unique combination of
conformational flexibility and chemical stability, allowing for precise three-dimensional
arrangements that can effectively interact with biological targets.[3] The ability to functionalize
the piperidine ring at various positions makes it an exceptionally adaptable building block in
drug design.[1] This adaptability is crucial for fine-tuning a molecule's physicochemical
properties, such as lipophilicity and basicity, which in turn governs its pharmacokinetic profile,
including absorption, distribution, metabolism, and excretion (ADME).[3][4]

Within this important class of heterocycles, 1-acetylpiperidine-4-carboxylic acid stands out
as a particularly valuable synthetic intermediate.[5] The presence of the N-acetyl group
neutralizes the basicity of the piperidine nitrogen, which can be advantageous in certain
structure-activity relationship (SAR) studies, preventing unwanted interactions with acidic
biological targets. The carboxylic acid at the 4-position provides a convenient handle for a
variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in
pharmaceuticals.[6] This application note will provide a comprehensive overview of the
properties, synthesis, and key applications of 1-acetylpiperidine-4-carboxylic acid, complete
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with detailed experimental protocols for its utilization in the synthesis of high-value therapeutic
agents.

Physicochemical Properties and Synthesis

1-Acetylpiperidine-4-carboxylic acid is a white to light yellow crystalline powder with a
melting point of 180-184 °C.[7] It is soluble in water and has a molecular weight of 171.19

g/mol .[8]
Property Value Source
Molecular Formula CsH13NOs
Molecular Weight 171.19 g/mol
CAS Number 25503-90-6
Melting Point 180-184 °C [7]
Appearance White to light yellow crystalline 5]
powder
pKa 4.45 [9]

A common and straightforward synthesis of 1-acetylpiperidine-4-carboxylic acid involves the
acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using acetic anhydride.[10]

Protocol 1: Synthesis of 1-Acetylpiperidine-4-carboxylic
Acid

This protocol describes the acetylation of piperidine-4-carboxylic acid to yield 1-
acetylpiperidine-4-carboxylic acid.

Materials:
 Piperidine-4-carboxylic acid

o Acetic anhydride
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o Ethyl ether

¢ Round-bottom flask

o Reflux condenser

e Heating mantle

« Rotary evaporator

Buchner funnel and filter paper

Procedure:

In a round-bottom flask, combine 100 g of 4-piperidinecarboxylic acid with 400 ml of acetic
anhydride.[11]

o Heat the mixture to reflux for 2 hours.[11]
» Allow the reaction to cool to room temperature and stir overnight.[11]
» Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[11]

o Grind the resulting residue with ethyl ether, filter the solid using a Buchner funnel, and wash
with additional ethyl ether to yield the final product.[11]

Applications in Medicinal Chemistry: A Gateway to
Diverse Therapeutics

1-Acetylpiperidine-4-carboxylic acid is a versatile building block for the synthesis of a wide
range of biologically active molecules. Its utility has been demonstrated in the development of
antagonists for critical G-protein coupled receptors (GPCRs) and inhibitors of key enzymes
involved in disease progression.

Application 1: Synthesis of CCR5 Antagonists for HIV
Treatment
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The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most
common strains of HIV into host cells. Antagonists of this receptor represent a significant class
of anti-HIV therapeutics. 1-Acetylpiperidine-4-carboxylic acid has been successfully
employed as a key building block in the synthesis of potent piperidine-4-carboxamide-based
CCRS5 antagonists.[10]

Click to download full resolution via product page

Protocol 2: Synthesis of a Piperidine-4-carboxamide
CCR5 Antagonist

This protocol is adapted from the synthesis of potent CCR5 antagonists as described by
Imamura et al.[10] It outlines the amide coupling of 1-acetylpiperidine-4-carboxylic acid with
a substituted aniline derivative.

Materials:

e 1-Acetylpiperidine-4-carboxylic acid

e Substituted aniline derivative (e.g., 3,4-dichloroaniline)
o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e 1-Hydroxybenzotriazole (HOBLt)

» N,N-Diisopropylethylamine (DIPEA)

¢ N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
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e Round-bottom flask

e Magnetic stirrer

o Standard laboratory glassware

Procedure:

» Dissolve 1-acetylpiperidine-4-carboxylic acid (1.0 eq) in DMF.

 To the stirred solution, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
 Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
e Add the substituted aniline derivative (1.0 eq) to the reaction mixture.

» Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with
saturated aqueous NaHCOs and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
piperidine-4-carboxamide.

Application 2: Synthesis of Cyclin-Dependent Kinase
(CDK) Inhibitors

Cyclin-dependent kinases are a family of enzymes that play a critical role in regulating the cell
cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for
cancer therapy. 1-Acetylpiperidine-4-carboxylic acid serves as a valuable scaffold for the
development of CDK inhibitors.[1]
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Application 3: Synthesis of Neurokinin-1 (NK1) Receptor
Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is
implicated in a variety of physiological processes, including pain, inflammation, and emesis.
Antagonists of the NK1 receptor have therapeutic potential for the treatment of these
conditions. The piperidine scaffold, and by extension 1-acetylpiperidine-4-carboxylic acid, is
a key structural motif in the design of potent NK1 receptor antagonists.[1]

Conclusion

1-Acetylpiperidine-4-carboxylic acid is a highly valuable and versatile building block in
modern medicinal chemistry. Its unique combination of a conformationally constrained
piperidine ring, a masked basic nitrogen, and a readily functionalizable carboxylic acid makes it
an ideal starting material for the synthesis of a diverse range of therapeutic agents. The
protocols outlined in this application note provide a practical guide for researchers to leverage
the potential of this important scaffold in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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